2-Chloro-4-fluorobenzylamine hydrochloride is a chemical compound with the molecular formula C7H8ClFN and a molecular weight of 196.05 g/mol. It is characterized by its structure, which includes a benzene ring substituted with chlorine and fluorine atoms, as well as an amine group. This compound is typically utilized as an intermediate in organic synthesis and has shown potential in various research applications, particularly in the fields of pharmaceuticals and materials science .
The synthesis of 2-chloro-4-fluorobenzylamine hydrochloride typically involves:
2-Chloro-4-fluorobenzylamine hydrochloride has several notable applications:
Interaction studies involving 2-chloro-4-fluorobenzylamine hydrochloride focus on its reactivity with biological macromolecules. Related compounds have been shown to interact with DNA, raising interest in their potential use as chemotherapeutic agents or in drug design. Additionally, studies on enzyme interactions suggest that modifications of this compound could lead to effective inhibitors for various biological pathways.
Several compounds share structural similarities with 2-chloro-4-fluorobenzylamine hydrochloride. Here are a few notable examples:
The uniqueness of 2-chloro-4-fluorobenzylamine hydrochloride lies in its specific combination of chlorine and fluorine substitutions on the benzene ring, which influences its reactivity and biological activity compared to similar compounds.
The synthesis of fluorinated aromatic amines, including 2-chloro-4-fluorobenzylamine hydrochloride, traces its roots to early 20th-century fluorination methodologies. Key milestones include:
Synthetic Pathways
The synthesis of 2-chloro-4-fluorobenzylamine hydrochloride typically involves:
2-Chloro-4-fluorobenzylamine hydrochloride is indispensable in constructing complex molecules due to its:
Example Applications
The compound’s fluorinated and chlorinated substituents enhance bioavailability and target binding affinity:
Case Study: Antitubercular Drug Design
In a 2017 study, 6-dialkylaminopyrimidine carboxamides derived from fluorinated benzylamines exhibited sub-micromolar activity against Mycobacterium tuberculosis. The 4-fluoro substitution was critical for maintaining solubility (150 μM at pH 7.4) while preserving potency.
2-Chloro-4-fluorobenzylamine hydrochloride possesses the molecular formula C₇H₈Cl₂FN, with a molecular weight of 196.05 g/mol [1]. The compound exists as a hydrochloride salt of the parent benzylamine derivative, where the free base form carries the molecular formula C₇H₇ClFN with a molecular weight of 159.588 g/mol [2] [3].
The molecular architecture features a benzene ring bearing dual halogen substitution at the 2- and 4-positions relative to the benzylamine substituent. The chlorine atom occupies the ortho position (carbon 2) while the fluorine atom is positioned at the para location (carbon 4) relative to the methylamine side chain [1] [4]. This substitution pattern creates a specific electronic environment that influences both the chemical reactivity and physical properties of the compound.
The benzylic carbon atom (C-7) maintains sp³ hybridization and carries the primary amine functionality. In the hydrochloride salt form, protonation occurs at the amine nitrogen, forming an ammonium cation that associates with the chloride counterion [1]. The ionic nature of the hydrochloride salt significantly enhances water solubility compared to the free base form [5].
Table 1: Molecular Properties of 2-Chloro-4-fluorobenzylamine Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (salt) | C₇H₈Cl₂FN | [1] |
| Molecular Weight (salt) | 196.05 g/mol | [1] |
| Molecular Formula (free base) | C₇H₇ClFN | [2] |
| Molecular Weight (free base) | 159.588 g/mol | [2] |
| CAS Registry Number (salt) | 42365-60-6 | [1] |
| CAS Registry Number (free base) | 15205-11-5 | [2] |
| Melting Point | 243-245°C | [5] |
The three-dimensional molecular geometry reflects the tetrahedral arrangement around the benzylic carbon atom, while the aromatic ring maintains planarity. The chlorine and fluorine substituents occupy positions that minimize steric interactions while maximizing electronic stabilization through resonance and inductive effects [6] [7].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows systematic naming conventions that reflect its structural composition. The preferred IUPAC name for the hydrochloride salt is (2-chloro-4-fluorophenyl)methanamine;hydrochloride [1]. The semicolon notation indicates the presence of the hydrochloride counterion associated with the protonated amine.
The free base form carries the IUPAC designation (2-chloro-4-fluorophenyl)methanamine [2] [8]. Alternative accepted nomenclature includes 2-chloro-4-fluorobenzylamine, which employs the common benzylamine naming convention [3] [8].
Chemical Abstracts Service (CAS) registry numbers provide unique identifiers for chemical substances. The compound possesses distinct CAS numbers for different forms: the hydrochloride salt bears CAS number 42365-60-6 [1] [4], while the free base form is registered as 15205-11-5 [2] [8]. These registry numbers serve as universal identifiers in chemical databases and regulatory documentation.
Table 2: Nomenclature and Registry Information
| Form | IUPAC Name | CAS Number | Alternative Names |
|---|---|---|---|
| Hydrochloride Salt | (2-chloro-4-fluorophenyl)methanamine;hydrochloride | 42365-60-6 | 2-Chloro-4-fluorobenzylamine hydrochloride |
| Free Base | (2-chloro-4-fluorophenyl)methanamine | 15205-11-5 | 2-Chloro-4-fluorobenzylamine, 2-Chloro-4-fluorobenzenemethanamine |
Spectroscopic identifiers include the InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) notations. For the hydrochloride salt, the InChI is InChI=1S/C7H7ClFN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H [1], while the corresponding InChIKey is JRLSDBSJQHLCRS-UHFFFAOYSA-N [1]. The SMILES representation is C1=CC(=C(C=C1F)Cl)CN.Cl [1].
The positional isomerism of halogen substituents in benzylamine derivatives profoundly influences molecular properties, reactivity patterns, and biological activities. Comparative analysis of 2-chloro-4-fluorobenzylamine hydrochloride with its positional isomer 4-chloro-2-fluorobenzylamine hydrochloride reveals significant structural and electronic differences.
The 4-chloro-2-fluorobenzylamine hydrochloride isomer (CAS: 202982-63-6) exhibits the molecular formula C₇H₈Cl₂FN with identical molecular weight but distinct substitution pattern [5]. The chlorine atom occupies the para position (carbon 4) while fluorine resides at the ortho position (carbon 2) relative to the benzylamine substituent.
Table 3: Comparative Properties of Positional Isomers
| Property | 2-Chloro-4-fluoro derivative | 4-Chloro-2-fluoro derivative |
|---|---|---|
| CAS Number | 42365-60-6 | 202982-63-6 |
| Melting Point | 243-245°C | 243-245°C |
| IUPAC Name | (2-chloro-4-fluorophenyl)methanamine;hydrochloride | (4-chloro-2-fluorophenyl)methanamine;hydrochloride |
| Electronic Effects | Ortho-chloro, para-fluoro | Para-chloro, ortho-fluoro |
Electronic effects differ substantially between these isomers due to the varying positions of the halogen substituents. In 2-chloro-4-fluorobenzylamine, the ortho-positioned chlorine exerts strong inductive electron withdrawal and steric influence on the benzylic position, while the para-fluorine provides electronic stabilization through resonance effects [6] [7]. The chlorine atom's proximity to the benzylamine functionality creates significant steric hindrance and electronic perturbation.
Conversely, in the 4-chloro-2-fluorobenzylamine isomer, the ortho-fluorine substituent exhibits pronounced inductive effects due to its high electronegativity and proximity to the reactive site. The para-chlorine provides different electronic contributions through its electron-withdrawing inductive effect and mild resonance interaction [9] [10].
Research on fluorobenzylammonium copper(II) chloride perovskites demonstrates that positional isomerism dramatically affects crystal structure and physical properties [11]. The ortho-, meta-, and para-fluorine substitution patterns result in different crystalline symmetries, with meta-substitution producing polar ferromagnetic materials while ortho- and para-substitution maintains centrosymmetric structures [11].
Table 4: Electronic and Steric Effects Comparison
| Effect Type | 2-Chloro-4-fluoro Pattern | 4-Chloro-2-fluoro Pattern |
|---|---|---|
| Ortho Steric Hindrance | High (Cl) | High (F) |
| Para Electronic Contribution | Moderate stabilization (F) | Strong withdrawal (Cl) |
| Overall Electronic Bias | Mixed withdrawal/stabilization | Strong withdrawal |
| Reactivity Implications | Reduced nucleophilicity | Significantly reduced nucleophilicity |
The substitution pattern significantly influences the compound's reactivity in nucleophilic and electrophilic processes. Halogen substituents generally deactivate aromatic rings toward electrophilic substitution while directing incoming groups to specific positions [6] [7]. The 2-chloro-4-fluoro pattern creates an electron-deficient aromatic system with reduced basicity of the benzylamine nitrogen compared to unsubstituted benzylamine [13].
Comparative studies of benzylamine derivatives reveal that ortho-chloro substitution (as in 2-chlorobenzylamine) significantly impacts biological activity and chemical reactivity patterns . The compound exhibits different inhibition profiles against various enzymes compared to para-substituted analogs, highlighting the importance of positional isomerism in structure-activity relationships .
The crystallographic behavior also differs between isomers, with different hydrogen bonding patterns and intermolecular interactions observed in solid-state structures [14] [15]. These differences translate into variations in physical properties such as solubility, melting point behavior, and thermodynamic stability.
Understanding these isomeric relationships proves crucial for pharmaceutical development, where subtle structural changes can dramatically alter pharmacological properties, metabolic pathways, and toxicological profiles. The systematic comparison of 2-chloro versus 4-chloro derivatives provides foundational knowledge for rational drug design and chemical synthesis optimization.